4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide
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Overview
Description
4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a piperidin-1-ylsulfonyl group and a thiazol-2-yl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-aminobenzamide with piperidine-1-sulfonyl chloride under basic conditions to form the intermediate 4-(piperidin-1-ylsulfonyl)benzamide. This intermediate is then reacted with thiazole-2-carboxylic acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiazole rings.
Scientific Research Applications
4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: The compound can be utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group and thiazol-2-yl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(piperidin-1-ylsulfonyl)benzamide
- N-(thiazol-2-yl)benzamide
- 4-(morpholin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide
Uniqueness
4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both the piperidin-1-ylsulfonyl group and the thiazol-2-yl group allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-14(17-15-16-8-11-22-15)12-4-6-13(7-5-12)23(20,21)18-9-2-1-3-10-18/h4-8,11H,1-3,9-10H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRLQKGWRUUERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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